molecular formula C15H18N4O4 B2594868 ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate CAS No. 959572-95-3

ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2594868
CAS No.: 959572-95-3
M. Wt: 318.333
InChI Key: AZRQJKDJUDMPDX-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a nitro group attached to a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyridine ring using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    tert-Butyl Substitution: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH), water

    Substitution: Alkyl halides, potassium carbonate (K2CO3)

Major Products Formed

    Amino Derivative: Formed from the reduction of the nitro group.

    Carboxylic Acid: Formed from the hydrolysis of the ester group.

    Substituted Pyrazole Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and pyrazole ring are key functional groups that contribute to its activity by participating in hydrogen bonding, electron transfer, and other interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    Mthis compound: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-tert-butyl-2-(3-nitropyridin-2-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-5-23-14(20)11-9-12(15(2,3)4)17-18(11)13-10(19(21)22)7-6-8-16-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQJKDJUDMPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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